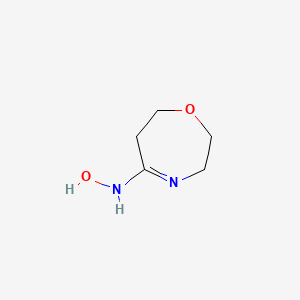

1,4-Oxazepan-5-one oxime

Description

Overview of Oxazepanes and Oximes as Distinct Chemical Entities

To comprehend the nature of 1,4-Oxazepan-5-one (B88573) oxime, it is essential to first understand its constituent chemical entities: oxazepanes and oximes.

Oxazepanes are a class of seven-membered heterocyclic compounds that contain both an oxygen and a nitrogen atom within the ring. ontosight.ai The specific numbering in 1,4-oxazepane (B1358080) indicates that the oxygen atom is at position 1 and the nitrogen atom is at position 4 of the seven-membered ring. The presence of these heteroatoms can influence the ring's conformation and reactivity. ontosight.ai Saturated heterocycles like oxazepanes are important components of many biologically active compounds. rsc.org

Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are typically formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbritannica.com Depending on whether the starting carbonyl compound is an aldehyde or a ketone, the resulting oxime is classified as an aldoxime or a ketoxime, respectively. chemistry.com.pk Oximes are generally crystalline solids and are valued for their role in the purification and characterization of carbonyl compounds. chemistry.com.pk They exhibit both weakly acidic and basic properties. vedantu.com

Significance of Seven-Membered Nitrogen and Oxygen Heterocycles in Contemporary Organic Synthesis

Seven-membered heterocyclic rings containing nitrogen and oxygen are of considerable interest in modern organic synthesis due to their presence in a wide array of biologically active molecules and natural products. numberanalytics.comfrontiersin.org These scaffolds are found in pharmaceuticals, agrochemicals, and materials with specific properties. numberanalytics.com The synthesis of these medium-sized rings can be challenging due to unique thermodynamic and kinetic factors. sioc-journal.cn However, their structural complexity and the diverse biological activities associated with them drive ongoing research into novel synthetic methodologies. sioc-journal.cn For instance, derivatives of oxazepine, a related unsaturated seven-membered ring, have been investigated for antidepressant and other neurological activities. frontiersin.org

The development of efficient methods for constructing these heterocyclic systems, such as radical-mediated tandem cyclizations, is an active area of research. sioc-journal.cn The ability to synthesize and modify these structures opens avenues for the discovery of new therapeutic agents and functional materials. researchgate.net

Structural Context of the 1,4-Oxazepan-5-one Oxime System within Heterocyclic Chemistry

The structure of this compound, with its molecular formula C5H10N2O2, combines the key features of an oxazepane ring and an oxime group. nih.gov The core is a 1,4-oxazepane ring, which is a seven-membered saturated heterocycle. A ketone group at the 5-position of this ring is converted into an oxime. This specific arrangement of functional groups imparts a unique set of properties to the molecule. The presence of the oxime group introduces the potential for stereoisomerism (E/Z isomers) about the C=N double bond. wikipedia.org

The molecule's structure suggests it can participate in a variety of chemical transformations. The oxime moiety can undergo reactions such as the Beckmann rearrangement to form amides, reduction to amines, or hydrolysis back to the corresponding ketone. wikipedia.orgbritannica.com The heterocyclic ring itself can be subject to ring-opening or modification reactions.

Historical Perspectives on Oxime Chemistry and Oxazepane Ring Systems

The study of oximes has a rich history dating back to the 19th century. The term "oxime" was coined from the words "oxygen" and "imine". wikipedia.org The first synthesis of an oxime was reported in 1882. numberanalytics.com Since their discovery, oximes have become fundamental tools in organic synthesis, serving as key intermediates in the preparation of a variety of compounds. numberanalytics.com The Beckmann rearrangement, a classic reaction of oximes, is a large-scale industrial process for the production of caprolactam, the precursor to Nylon 6. britannica.com

The synthesis and study of oxazepane and other seven-membered heterocyclic systems have also been a long-standing area of interest. researchgate.net The development of synthetic routes to these compounds has been driven by their potential applications in medicinal chemistry. jmchemsci.com Early work focused on cycloaddition reactions to form the seven-membered ring. tsijournals.com More recent efforts have explored a wider range of synthetic strategies to access these complex scaffolds. sioc-journal.cn

Data Tables

Table 1: General Properties of Oximes

| Property | Description |

|---|---|

| Functional Group | C=N-OH |

| Formation | Condensation of an aldehyde or ketone with hydroxylamine. wikipedia.org |

| Physical State | Often colorless crystals or thick liquids. wikipedia.org |

| Solubility | Generally poorly soluble in water. wikipedia.org |

| Reactivity | Can be hydrolyzed to the corresponding carbonyl compound and hydroxylamine; can be reduced to amines; can undergo the Beckmann rearrangement to form amides. wikipedia.orgbritannica.com |

| Spectroscopy (IR) | Characteristic bands around 3600 cm⁻¹ (O-H), 1665 cm⁻¹ (C=N), and 945 cm⁻¹ (N-O). wikipedia.orgvedantu.com |

Table 2: General Characteristics of Seven-Membered Nitrogen and Oxygen Heterocycles

| Characteristic | Description |

|---|---|

| Structure | A seven-membered ring containing at least one nitrogen and one oxygen atom. |

| Significance | Found in many biologically active compounds, including pharmaceuticals and agrochemicals. numberanalytics.com |

| Synthesis | Can be challenging due to thermodynamic and kinetic factors; methods include ring-closure, ring-expansion, and cycloaddition reactions. numberanalytics.comsioc-journal.cn |

| Applications | Used in the development of new materials with specific properties, such as conducting polymers. numberanalytics.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

N-(2,3,6,7-tetrahydro-1,4-oxazepin-5-yl)hydroxylamine |

InChI |

InChI=1S/C5H10N2O2/c8-7-5-1-3-9-4-2-6-5/h8H,1-4H2,(H,6,7) |

InChI Key |

VVJCJRRDIRFZIW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN=C1NO |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Oxazepan 5 One Oxime and Analogous Scaffolds

Strategies for Oxime Functionality Introduction

The conversion of a carbonyl group to an oxime is a fundamental reaction in organic synthesis. This transformation can be achieved through several methods, each with its own advantages in terms of efficiency, mildness of conditions, and environmental impact.

Oximation of Carbonyl Precursors via Condensation Reactions

The most traditional and widely used method for the synthesis of oximes is the direct condensation of a carbonyl compound, such as an aldehyde or ketone, with hydroxylamine (B1172632) or its salts, typically hydroxylamine hydrochloride. orgsyn.orgarpgweb.com This reaction is generally carried out in a suitable solvent, often in the presence of a base to neutralize the acid liberated from the hydroxylamine salt. orgsyn.org The choice of base and reaction conditions can be crucial for the successful oximation of the 1,4-oxazepan-5-one (B88573) precursor.

The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. A variety of bases can be employed, with pyridine (B92270) being a common choice. orgsyn.org The reaction temperature and time are optimized to ensure complete conversion and minimize side reactions.

A study on the synthesis of various oximes from corresponding aldehydes and ketones utilized hydroxylamine hydrochloride in the presence of oxalic acid as a catalyst under reflux conditions, achieving excellent yields. orientjchem.org This approach highlights the versatility of condensation reactions for oximation.

Table 1: Examples of Oximation via Condensation Reactions

| Carbonyl Precursor | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetophenone | Hydroxylamine hydrochloride, Pyridine | Ethanol, 60 °C, 75 min | Not specified | orgsyn.org |

| Benzaldehyde | NH2OH·HCl, Oxalic acid | CH3CN, Reflux, 60 min | 95% | orientjchem.org |

| Acetophenone | NH2OH·HCl, Oxalic acid | CH3CN, Reflux, 90 min | Not specified | orientjchem.org |

| Alicyclic ketones (cyclobutanone, cyclopentanone, cyclohexanone (B45756), etc.) | Hydroxylamine hydrochloride, Potassium hydroxide | Mild conditions | Moderate to good | arpgweb.com |

Catalyst-Assisted Oximation Approaches

To improve the efficiency and selectivity of oximation reactions, various catalysts have been developed. These catalysts can facilitate the reaction under milder conditions and, in some cases, offer improved yields. For instance, the use of trichloroisocyanuric acid (TCCA) in combination with hydroxylamine hydrochloride has been reported for the preparation of oximes from tetrahydropyran (B127337) (THP) ethers under solvent-free conditions. nih.gov

Another significant advancement is the ammoximation of ketones, which combines oxidation and oximation in a single step. This process is particularly relevant for industrial-scale production, such as the synthesis of cyclohexanone oxime. acs.org Bifunctional catalysts, consisting of palladium-based bimetallic nanoparticles immobilized on a titanosilicate carrier (TS-1), have been shown to be effective for the ammoximation of ketones via the in situ production of hydrogen peroxide. acs.orghydro-oxy.com This method offers a more sustainable alternative to traditional processes. google.comhydro-oxy.com

Brønsted acids have also been shown to catalyze the transoximation reaction, enabling the transfer of an oxime group to a carbonyl compound without the need for hydroxylamine salts. rsc.org This reaction proceeds through the in situ generation of hydroxylamines from the hydrolysis of an existing oxime.

Environmentally Benign and Efficient Synthetic Routes for Oximes, e.g., Ultrasound Irradiation

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. Ultrasound irradiation has emerged as a powerful tool in green chemistry, accelerating reaction rates and often improving yields. youtube.com The phenomenon of cavitation, the formation and violent collapse of microscopic bubbles, generates localized high temperatures and pressures, which enhances the reactivity of the chemical species. youtube.com

Ultrasound has been successfully applied to the synthesis of isoxazolines, which involves the in-situ generation of nitrile oxides from aldehydes and hydroxylamine hydrochloride, followed by a cycloaddition reaction. nih.gov This demonstrates the potential of ultrasound to promote reactions involving oxime-related intermediates. Furthermore, the regeneration of aldehydes from oximes has been efficiently achieved using ultrasound assistance in the presence of phosphoric acid. nih.gov The application of ultrasound can lead to shorter reaction times and milder conditions, contributing to a more sustainable synthetic process. mdpi.com

Construction of the 1,4-Oxazepan-5-one Ring System

The seven-membered 1,4-oxazepane (B1358080) ring is a key structural feature of the target molecule. Its synthesis can be accomplished through various strategies, primarily involving the cyclization of acyclic precursors or the expansion of smaller rings.

Direct Cyclization Methods from Acyclic Precursors

The direct cyclization of linear precursors is a common and versatile approach for the synthesis of heterocyclic compounds, including 1,4-oxazepanes. This strategy involves the formation of a new bond to close the ring, typically through an intramolecular reaction.

For example, 1,4-oxazepan-5-ones can be synthesized from epoxyamide precursors through an acid-catalyzed cyclization. The reaction conditions can be modulated to selectively favor the formation of the seven-membered ring. Another approach involves the reaction of Schiff bases with cyclic anhydrides, such as maleic or phthalic anhydride (B1165640), to form 1,3-oxazepine derivatives. rdd.edu.iq A similar reaction with succinic anhydride can yield 1,3-oxazepane derivatives. rdd.edu.iqresearchgate.net

The synthesis of benzo-fused 1,4-oxazepines has been achieved through various methods, including tandem C-N coupling/C-H carbonylation reactions and intramolecular cyclizations. researchgate.net While these examples result in benzo-fused systems, the underlying cyclization principles can be adapted for the synthesis of the saturated 1,4-oxazepan-5-one ring. The synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides also provides a relevant strategy for the formation of seven-membered rings. rsc.org

Table 2: Examples of Direct Cyclization Methods for Oxazepine and Related Scaffolds

| Precursor(s) | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Epoxyamides | Acid catalyst (e.g., trifluoroacetic acid) | 1,4-Oxazepan-5-ones | |

| Schiff bases and maleic/phthalic anhydride | Dry benzene, 75°C | 1,3-Oxazepine derivatives | rdd.edu.iq |

| Schiff bases and succinic anhydride | Dry benzene, 70°C | 1,3-Oxazepane derivatives | rdd.edu.iq |

| o-Phenylenediamine and various carbonyl compounds | Various catalysts or catalyst-free systems | 1,4- and 1,5-Benzodiazepines | nih.gov |

| Amino acid-derived diazoketones | Silica-supported HClO4 | 1,3-Oxazinane-2,5-diones | frontiersin.org |

Ring-Expansion Methodologies for Oxazepane Derivatives

An alternative to direct cyclization is the expansion of a pre-existing smaller ring to form the desired seven-membered system. This approach can offer unique stereochemical control and access to a different range of substituted analogs.

Ring-expansion strategies have been successfully employed for the synthesis of azepane and azepine derivatives from piperidine (B6355638) precursors. rsc.org These methods often involve the generation of a reactive intermediate that triggers the ring expansion. While this example focuses on nitrogen-containing rings, similar principles can be applied to the synthesis of oxazepanes. For instance, a nucleophilic addition reaction of an imine with succinic anhydride can lead to a 1,3-oxazepane-4,7-dione derivative through a ring expansion mechanism. researchgate.net

The Tiffeneau-Demjanov-type ring expansion is another powerful tool for the stereoselective construction of seven-membered rings. semanticscholar.org This reaction typically involves the treatment of a cyclic amino alcohol with a nitrosating agent to generate a diazonium ion, which then undergoes a concerted rearrangement to form the expanded ring.

Stereoselective Syntheses of Substituted 1,4-Oxazepane Derivatives

The development of stereoselective methods for the synthesis of substituted 1,4-oxazepane derivatives is of considerable interest due to the importance of chirality in medicinal chemistry. One notable approach involves a regio- and stereoselective 7-endo cyclization through haloetherification. acs.org This method provides an efficient route to chiral polysubstituted oxazepanes, often avoiding the need for extensive protection/deprotection steps. acs.org

The stereoselectivity of this haloetherification process is primarily controlled by the conformation of the substrate, as computational studies suggest that the intermediate bromonium ion is formed without a significant transition state. acs.org This strategy has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes with good yields and variable regio- and stereoselectivities. acs.org

Another stereoselective approach involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. This solid-phase methodology allows for the construction of 1,4-oxazepane derivatives with two stereocenters. The stereochemical outcome of the cyclization is influenced by the nature of the substituents on the starting materials.

Table 1: Examples of Stereoselective Synthesis of 1,4-Oxazepane Derivatives

| Starting Material | Reaction Type | Key Reagents | Product | Diastereomeric Ratio/ee | Reference |

|---|---|---|---|---|---|

| Unsaturated Amino Alcohol | 7-endo Haloetherification | NBS, CH2Cl2 | Polysubstituted 1,4-Oxazepane | Moderate to Excellent | acs.org |

Tandem Transformations and Cascade Reactions for Oxazepane Formation

Tandem and cascade reactions offer an elegant and atom-economical approach to the synthesis of complex molecular architectures from simple precursors in a single operation. For the formation of the oxazepane ring, such strategies can significantly enhance synthetic efficiency.

One example is the copper-catalyzed cascade reaction that involves an intramolecular nucleophilic addition to an N-sulfonylketenimine intermediate, which ultimately furnishes a 1,4-diaryl oxazepan-7-one. semanticscholar.org This process constructs the seven-membered ring through a sequence of bond-forming events.

Furthermore, cascade reactions have been developed for the synthesis of related fused heterocyclic systems. For instance, a transition-metal-free azide-alkyne cycloaddition/oxetane ring-opening cascade has been reported for the construction of triazole-fused acs.orgnih.govdiazepin-4-ones, which share a seven-membered heterocyclic core. rsc.org While not directly yielding a 1,4-oxazepane, this methodology highlights the power of cascade reactions in building medium-sized rings.

Synthesis from N-Propargylamines

N-propargylamines are versatile building blocks in organic synthesis and have been utilized in the construction of various nitrogen-containing heterocycles, including 1,4-oxazepanes. nih.govresearchgate.net These approaches are attractive due to their high atom economy and the potential for introducing molecular diversity. researchgate.net

One strategy involves a copper-catalyzed reaction of N-propargylamines with a suitable tethered nucleophile. For example, the reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide (B81097) in the presence of a copper catalyst can lead to the formation of functionalized 2,4-diaryl-1,4-oxazepan-7-ones. semanticscholar.org The proposed mechanism involves the formation of a ketenimine intermediate followed by an intramolecular cyclization. semanticscholar.org

The versatility of N-propargylamines allows for their participation in various cycloaddition reactions, which can also be harnessed for the synthesis of oxazepane and related diazepane cores. researchgate.net

Integrated Synthesis of 1,4-Oxazepan-5-one Oxime

While the synthesis of the 1,4-oxazepane scaffold has been explored through various methodologies, the direct synthesis of this compound is not well-documented. Therefore, a plausible synthetic route is proposed here, integrating known synthetic transformations.

Convergent and Divergent Synthetic Pathways to the Target Compound

A convergent synthesis is proposed as the most logical and efficient route to this compound. This strategy involves the initial synthesis of the key intermediate, 1,4-Oxazepan-5-one, followed by its conversion to the desired oxime. This approach allows for the separate optimization of the ring-formation and oximation steps.

A potential divergent synthesis could be envisioned where the oxime functionality is introduced at an earlier stage in the synthesis, for example, on an acyclic precursor, which is then subjected to a cyclization reaction to form the 1,4-oxazepane ring. However, this approach may be more challenging due to the potential for the oxime group to interfere with the cyclization conditions.

The convergent approach is therefore favored for its practicality and modularity.

Precursor Design and Strategic Considerations for Efficient Synthesis

The efficient synthesis of this compound via a convergent route relies on the successful preparation of the precursor, 1,4-Oxazepan-5-one. The construction of this seven-membered lactam can be achieved through several strategic cyclization reactions of acyclic precursors.

Precursor Design for 1,4-Oxazepan-5-one:

A common strategy for the synthesis of 1,4-oxazepan-5-ones involves the intramolecular cyclization of an N-substituted amino acid derivative. For instance, a precursor such as N-(2-hydroxyethyl)glycine or a related derivative could be cyclized under appropriate conditions to form the desired lactam.

Table 2: Proposed Convergent Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale/Reference |

|---|---|---|---|---|

| 1. Lactam Formation | N-(2-hydroxyethyl)amino acid ester | Heat, base or acid catalyst | 1,4-Oxazepan-5-one | Intramolecular amidation/cyclization. |

| 2. Oximation | 1,4-Oxazepan-5-one | Hydroxylamine hydrochloride (NH2OH·HCl), base (e.g., pyridine, sodium acetate) in a suitable solvent (e.g., ethanol) | this compound | Standard procedure for the synthesis of oximes from ketones/lactams. arpgweb.comresearchgate.net |

Strategic Considerations for the Oximation Step:

The conversion of the carbonyl group of 1,4-Oxazepan-5-one to an oxime is a standard transformation in organic chemistry. arpgweb.comresearchgate.net The reaction is typically carried out by treating the ketone with hydroxylamine or its hydrochloride salt in the presence of a base. researchgate.net The choice of base and solvent can influence the reaction rate and yield. The reaction is pH-dependent, and careful control of conditions is necessary for optimal results. arpgweb.com

Chemical Reactivity and Transformations of 1,4 Oxazepan 5 One Oxime

Reactions Characteristic of the Oxime Moiety

The oxime functional group is a versatile precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

Beckmann Rearrangement: Mechanism and Synthetic Utility to Amides and Nitriles

The Beckmann rearrangement is a classic acid-catalyzed transformation of oximes into amides. wikipedia.orgquimicaorganica.org In the case of cyclic ketoximes such as 1,4-Oxazepan-5-one (B88573) oxime, this rearrangement leads to the formation of a ring-expanded lactam. chemistnotes.comchem-station.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com This is followed by the migration of the alkyl group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. organic-chemistry.org

The synthetic utility of the Beckmann rearrangement of 1,4-Oxazepan-5-one oxime lies in its ability to produce an eight-membered lactam, a valuable scaffold in medicinal and materials chemistry. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti to the hydroxyl group preferentially migrating. Various acidic catalysts, including protic acids like sulfuric acid and Lewis acids, can be employed to facilitate this transformation. wikipedia.org

While the primary product of the Beckmann rearrangement of a ketoxime is an amide (or lactam), under certain conditions, fragmentation reactions can occur, leading to the formation of nitriles. This typically happens when the migrating group is a tertiary alkyl group or when specific reagents are used to promote fragmentation over rearrangement.

| Reaction | Starting Material | Product | Key Features |

| Beckmann Rearrangement | This compound | Ring-expanded lactam | Acid-catalyzed, formation of a nitrilium ion intermediate, product is an eight-membered lactam. |

Oxidative Transformations and Generation of Iminoxyl Radicals

The oxidation of oximes provides a pathway to generate highly reactive iminoxyl radicals. beilstein-journals.orgresearchgate.net These radicals are valuable intermediates in a variety of synthetic transformations. The generation of the iminoxyl radical from this compound can be achieved using various oxidizing agents, such as lead tetraacetate, ceric ammonium nitrate, or through electrochemical methods. nih.govnih.gov

Iminoxyl radicals possess a unique electronic structure and can participate in both intermolecular and intramolecular reactions. researchgate.net Their reactivity is characterized by hydrogen atom abstraction, addition to double bonds, and cyclization reactions. The stability and reactivity of the generated iminoxyl radical are influenced by the substituents on the oxime.

| Oxidizing Agent | Outcome | References |

| Lead Tetraacetate | Generation of Iminoxyl Radicals | nih.gov |

| Ceric Ammonium Nitrate | Generation of Iminoxyl Radicals | beilstein-journals.org |

| Photoexcited Nitroarenes | Oxidative Cleavage to Ketones | nih.gov |

Intramolecular Cyclization Reactions Involving Oxime Intermediates

Iminoxyl radicals generated from appropriately functionalized oximes can undergo intramolecular cyclization to form new heterocyclic rings. acs.orgacs.org For instance, if the this compound were to bear an unsaturated side chain, the corresponding iminoxyl radical could cyclize onto the double or triple bond. This process, often proceeding via a 5-exo or 6-endo trig cyclization, is a powerful method for constructing complex polycyclic systems. researchgate.net

The regioselectivity and stereoselectivity of these cyclization reactions are governed by factors such as the length of the tether connecting the oxime and the unsaturated moiety, as well as the nature of the substituents. These radical cyclizations offer a complementary approach to traditional ionic cyclization methods. organic-chemistry.org

Oxime Ligation in Click Chemistry and Polymer Functionalization

Oxime ligation is a highly efficient and chemoselective reaction between an aminooxy compound and an aldehyde or ketone, falling under the umbrella of "click chemistry". nih.govunivie.ac.at While this compound itself would not directly participate as the aminooxy component, its parent ketone, 1,4-Oxazepan-5-one, can be a substrate for ligation with an aminooxy-functionalized molecule.

This methodology is particularly valuable for bioconjugation and polymer functionalization due to its mild reaction conditions, typically proceeding in aqueous media, and the stability of the resulting oxime ether linkage. rsc.orgnih.gov For example, polymers bearing pendant aminooxy groups could be crosslinked or functionalized using 1,4-Oxazepan-5-one as a linking agent. The reversible nature of the oxime bond under certain conditions also allows for the development of dynamic and self-healing materials.

Reactivity of the 1,4-Oxazepan-5-one Core

The seven-membered ring of 1,4-Oxazepan-5-one possesses inherent reactivity that can be exploited for further synthetic modifications.

Ring-Opening and Ring-Closure Dynamics

The 1,4-oxazepan-5-one ring system can participate in ring-opening and ring-closure reactions, providing access to linear or different heterocyclic structures. For instance, the lactam product obtained from the Beckmann rearrangement of this compound can undergo ring-opening polymerization (ROP) to yield polyamides. rsc.orgmdpi.comrsc.orgdntb.gov.ua This process is typically initiated by anionic or cationic species and is a powerful method for synthesizing functional polymers. acs.org

Functionalization and Derivatization of the Heterocyclic Framework of this compound

The heterocyclic framework of this compound offers several sites for functionalization and derivatization, allowing for the synthesis of a diverse range of analogs with potentially unique properties. The primary reactive centers include the oxime functional group, the secondary amine within the oxazepane ring, and the methylene (B1212753) carbons adjacent to the nitrogen and oxygen atoms. Reactions at these positions can be used to introduce a variety of substituents, modify the ring conformation, and explore the structure-activity relationships of this class of compounds.

O-Alkylation and O-Acylation of the Oxime Group:

The oxygen atom of the oxime group is nucleophilic and can readily undergo alkylation and acylation reactions. O-alkylation is typically achieved by treating the oxime with an alkyl halide in the presence of a base, such as sodium hydride or an alkoxide. This reaction leads to the formation of O-alkyl oxime ethers. Similarly, O-acylation can be accomplished using acylating agents like acid chlorides or anhydrides, yielding O-acyl oximes. These reactions are valuable for introducing a wide array of functional groups onto the oxime moiety, thereby altering its electronic and steric properties.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | O-Methyl Oxime Ether |

| Acyl Anhydride (B1165640) | Acetic Anhydride | O-Acetyl Oxime |

| Acyl Chloride | Benzoyl Chloride | O-Benzoyl Oxime |

This table illustrates common reagents for the O-alkylation and O-acylation of oximes.

N-Functionalization of the Oxazepane Ring:

The secondary amine at the 4-position of the 1,4-oxazepane (B1358080) ring is a key site for derivatization. It can undergo a variety of reactions common to secondary amines, including alkylation, acylation, and sulfonylation. N-alkylation can introduce various alkyl or arylalkyl groups, which can significantly influence the molecule's lipophilicity and conformational preferences. N-acylation, using acid chlorides or anhydrides, results in the formation of amides, while reaction with sulfonyl chlorides yields sulfonamides. These modifications can impact the basicity of the nitrogen atom and introduce hydrogen bonding capabilities.

Beckmann Rearrangement:

A characteristic reaction of ketoximes is the Beckmann rearrangement, which involves the acid-catalyzed transformation of an oxime into an amide or lactam. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the case of this compound, treatment with an acid catalyst such as sulfuric acid or polyphosphoric acid would be expected to induce a ring expansion, leading to the formation of an eight-membered diazepinone lactam. wikipedia.orgscribd.com The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrating. wikipedia.org This reaction provides a pathway to larger heterocyclic ring systems from the 1,4-oxazepane framework.

Stereochemical Aspects of Reactions within the Oxazepane Ring

Research on chiral 1,4-oxazepane-5-carboxylic acids has provided valuable insights into the stereochemical behavior of this ring system. nih.gov Through detailed NMR spectroscopic analysis, including the measurement of 1H–1H coupling constants and Nuclear Overhauser Effect (NOE) correlations, it has been demonstrated that the 1,4-oxazepane scaffold can exist in an energetically favorable chair-like conformation. nih.gov The stereocenters within the ring dictate the preferred orientation of substituents as either axial or equatorial.

When functionalization reactions are carried out on a chiral or substituted this compound, the stereochemistry of the existing centers can direct the approach of incoming reagents, leading to diastereoselective transformations. For instance, the alkylation or acylation of the ring nitrogen could proceed with a preference for one diastereomer over the other, depending on the steric hindrance imposed by the existing ring substituents and their conformational arrangement.

The analysis of the stereochemical outcome of such reactions often relies on advanced analytical techniques. High-resolution mass spectrometry can confirm the molecular formula of the products, while 1D and 2D NMR spectroscopy are indispensable for elucidating the relative and absolute stereochemistry of the newly formed stereocenters. nih.gov

| Analytical Technique | Information Gained |

| 1D NMR (¹H, ¹³C) | Chemical environment of nuclei, preliminary structural information. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, detailed structural elucidation. nih.gov |

| 2D NMR (NOESY/ROESY) | Through-space proximity of nuclei, determination of relative stereochemistry and conformation. nih.gov |

| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure and absolute stereochemistry. |

This table summarizes analytical techniques used to study the stereochemistry of 1,4-oxazepane derivatives.

Spectroscopic Elucidation and Structural Characterization of 1,4 Oxazepan 5 One Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,4-oxazepan-5-one (B88573) oxime, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms within the heterocyclic ring.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The structure of 1,4-oxazepan-5-one oxime has several distinct proton environments. The oxime hydroxyl proton (-NOH) and the lactam amine proton (-NH-) are expected to appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). The chemical shifts of the methylene (B1212753) (CH₂) protons are influenced by their proximity to the electronegative oxygen and nitrogen atoms.

Protons on carbons adjacent to the ether oxygen (C2 and C7) would be deshielded and are expected to resonate further downfield compared to those adjacent to the lactam nitrogen (C3 and C6). The protons at C6, being alpha to the C=NOH group, would also experience a distinct electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for a standard solvent like CDCl₃ or DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -NH - (Amide) | 7.0 - 8.5 | Broad Singlet | Exchangeable with D₂O. |

| -NOH (Oxime) | 9.0 - 11.0 | Broad Singlet | Exchangeable with D₂O. Position can vary with solvent and concentration. |

| -CH₂ -O- (C7) | 3.6 - 4.0 | Triplet | Adjacent to ether oxygen. |

| -O-CH₂ - (C2) | 3.5 - 3.9 | Triplet | Adjacent to ether oxygen and nitrogen. |

| -N-CH₂ - (C3) | 3.2 - 3.6 | Triplet | Adjacent to amide nitrogen. |

| -CH₂ -C=N (C6) | 2.5 - 3.0 | Triplet | Alpha to the oxime group. |

Note: The actual multiplicities would depend on the ring conformation and could be more complex than simple triplets.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct carbon signals are expected. The most downfield signal would correspond to the imine carbon (C=N) of the oxime group, typically appearing in the 150-160 ppm range. The carbons bonded to the ether oxygen and amide nitrogen would also be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a standard solvent like CDCl₃ or DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =NOH (C5) | 150 - 160 |

| -C H₂-O- (C7) | 65 - 75 |

| -O-C H₂- (C2) | 60 - 70 |

| -N-C H₂- (C3) | 40 - 50 |

| -C H₂-C=N (C6) | 25 - 35 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net For this compound, COSY would show correlations between adjacent methylene groups, establishing the -CH₂-CH₂-CH₂- connectivity around the ring, for instance, between the protons on C2 and C3, and C6 and C7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. researchgate.net It would be used to definitively link the proton signals in Table 1 to the carbon signals in Table 2. For example, the proton triplet predicted at δ 2.5-3.0 ppm would show a cross-peak to the carbon signal at δ 25-35 ppm, confirming the assignment of C6.

The C=N double bond of an oxime is stereogenic, leading to the possibility of E and Z geometric isomers. The differentiation between these isomers is critical for complete structural characterization. medipol.edu.tr The Z isomer has the hydroxyl group and the group with higher priority (based on Cahn-Ingold-Prelog rules) on the same side of the C=N bond, while in the E isomer, they are on opposite sides. nih.gov

For this compound, the two groups attached to the C5 carbon are the C6 methylene group and the C4 amide nitrogen. The amide nitrogen would likely take priority over the C6 methylene group.

The most effective method for determining the configuration is Nuclear Overhauser Effect Spectroscopy (NOESY) . This 2D NMR technique detects protons that are close to each other in space (typically within 5 Å), irrespective of their bonding connectivity. rwth-aachen.de

In the Z-isomer , the -NOH proton would be in close spatial proximity to the protons on the C6 methylene group. A NOESY experiment would therefore show a cross-peak between the -NOH signal and the C6-H₂ signal.

In the E-isomer , the -NOH proton would be oriented away from the C6 protons and closer to the C4 amide nitrogen. No NOESY correlation between the -NOH and C6-H₂ protons would be expected. rwth-aachen.de

The observation of two distinct sets of signals in the ¹H and ¹³C NMR spectra would indicate the presence of a mixture of both isomers in solution. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of bonds.

For this compound, key vibrational bands would confirm the presence of the oxime, lactam, and ether functionalities.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| O-H (Oxime) | Stretching | 3150 - 3400 (Broad) | Characteristic broad band due to hydrogen bonding. researchgate.net |

| N-H (Lactam) | Stretching | 3100 - 3300 (Medium) | Often appears on the shoulder of the O-H band. |

| C=N (Oxime) | Stretching | 1640 - 1690 (Medium-Weak) | A key indicator of the oxime group. researchgate.net |

| N-H (Lactam) | Bending | 1500 - 1550 (Medium) | Amide II band. |

| C-O-C (Ether) | Asymmetric Stretch | 1100 - 1150 (Strong) | Strong, characteristic absorption for ethers. |

| N-O (Oxime) | Stretching | 930 - 960 (Medium) | Confirms the N-O bond of the oxime. nih.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.

For this compound (Molecular Formula: C₅H₁₀N₂O₂), the exact molecular weight is 130.0742 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm this elemental composition with high precision.

The molecular ion peak ([M]⁺) in an electron ionization (EI) spectrum would be observed at an m/z ratio of 130. The fragmentation pattern would be dictated by the stability of the resulting fragments. Plausible fragmentation pathways would include:

Loss of hydroxyl radical (•OH): [M - 17]⁺ leading to a peak at m/z 113.

Loss of nitric oxide (•NO): [M - 30]⁺ leading to a peak at m/z 100.

Alpha-cleavage: Fragmentation adjacent to the ether oxygen or amide nitrogen, leading to the cleavage of the seven-membered ring and the formation of various stable radical cations and neutral fragments.

Electrospray ionization (ESI), a softer ionization technique, would likely show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 131.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Method | Notes |

| [M+H]⁺ | 131.0815 | ESI-HRMS | Protonated molecular ion. |

| [M]⁺ | 130.0742 | EI-HRMS | Molecular ion. |

| [M - •OH]⁺ | 113.0655 | EI | Loss of hydroxyl radical from the oxime. |

| [M - •NO]⁺ | 100.0760 | EI | Loss of nitric oxide. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. For this compound, this method would provide definitive proof of its molecular structure in the solid state, including bond lengths, bond angles, and conformational details of the seven-membered ring.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The diffraction pattern produced is dependent on the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For related seven-membered heterocyclic compounds, such as 1,4-diazepane derivatives, X-ray crystallography has been successfully employed to elucidate their solid-state conformations. nih.gov For instance, studies on similar ring systems often reveal chair or boat conformations for the seven-membered ring to minimize steric strain.

A hypothetical crystallographic data table for a compound similar to this compound is presented below to illustrate the type of information obtained from such an analysis.

Table 1: Illustrative X-ray Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.54 Å, b = 12.31 Å, c = 7.89 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume (V) | 801.2 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.35 g/cm³ |

| Bond Length (C=N) | ~1.28 Å |

| Bond Length (N-O) | ~1.41 Å |

| Bond Angle (C=N-O) | ~112° |

Note: This data is illustrative for a related heterocyclic compound and not the experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of light absorbed is characteristic of the electronic structure of the molecule.

Studies on various oxime derivatives show characteristic absorption bands in the UV region. shd-pub.org.rsresearchgate.net The n → π* transitions are typically weaker and occur at longer wavelengths compared to the more intense π → π* transitions. The solvent can cause a shift in the absorption maxima; polar solvents can stabilize the ground and excited states to different extents, leading to either a bathochromic (red) or hypsochromic (blue) shift.

An illustrative data table summarizing expected UV-Vis absorption data for a cyclic oxime is provided below.

Table 2: Illustrative UV-Vis Spectroscopic Data for a Cyclic Oxime in Different Solvents

| Solvent | λmax (nm) for n → π* transition | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | λmax (nm) for π → π* transition | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Hexane | 285 | 200 | 220 | 10,000 |

| Ethanol | 280 | 250 | 215 | 12,000 |

| Water | 278 | 270 | 212 | 12,500 |

Note: This data is illustrative for a generic cyclic oxime and not the experimental data for this compound.

Computational Chemistry and Mechanistic Studies of 1,4 Oxazepan 5 One Oxime

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 1,4-Oxazepan-5-one (B88573) oxime, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry and electronic structure. nih.gov These calculations minimize the energy of the molecule to predict the most stable arrangement of its atoms in three-dimensional space.

The geometry optimization process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. For instance, the calculations would elucidate the precise lengths of the C=N oxime bond, the N-O bond, and the bonds within the seven-membered 1,4-oxazepane (B1358080) ring. The planarity of the oxime group and the puckering of the oxazepane ring are also determined. These geometric parameters are fundamental to understanding the molecule's steric and electronic properties.

The following table presents hypothetical optimized geometric parameters for 1,4-Oxazepan-5-one oxime, derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, based on typical values for similar structures.

Table 1: Calculated Geometric Parameters for this compound This is an interactive table. Click on the headers to sort the data.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C5=N-OH | 1.28 Å |

| Bond Length | N-O (oxime) | 1.39 Å |

| Bond Length | C4-N4 | 1.35 Å |

| Bond Length | C5-C6 | 1.52 Å |

| Bond Length | O1-C2 | 1.43 Å |

| Bond Angle | C5-N-O | 111.5° |

| Bond Angle | O4-C5=N | 121.0° |

| Bond Angle | C3-N4-C5 | 123.0° |

| Dihedral Angle | H-O-N=C5 | 180.0° (anti-periplanar) |

Mechanistic Investigations of Synthetic Pathways and Rearrangement Reactions

Computational studies are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this includes investigating its formation and potential rearrangement reactions, such as the Beckmann rearrangement. DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.

For example, the synthesis of 1,4-oxazepane derivatives can be complex, and computational modeling can help rationalize the observed regioselectivity and stereoselectivity. rsc.org In the case of the Beckmann rearrangement, which would transform the oxime into a lactam, DFT can be used to model the transition state of the reaction, providing insights into the migratory aptitude of the groups attached to the oxime carbon. Such studies on related benzodiazepine (B76468) systems have explored ring-opening and ring-closing mechanisms, which could be analogous to potential pathways for this compound. x-mol.net

Conformational Analysis and Energetic Landscapes of the Ring System

The seven-membered 1,4-oxazepane ring in this compound is flexible and can adopt multiple conformations. rsc.org Conformational analysis using computational methods is essential to identify the most stable conformers and to understand the energetic barriers between them. This is typically done by performing a systematic search of the potential energy surface, followed by geometry optimization of the resulting structures.

The relative energies of different conformers, such as chair, boat, and twist-boat forms of the oxazepane ring, can be calculated. These studies provide an "energetic landscape," which is a map of the molecule's potential energy as a function of its geometry. acs.orgacs.org The global minimum on this landscape corresponds to the most stable conformation. Understanding the conformational preferences is critical, as the molecule's shape influences its biological activity and physical properties. For seven-membered heterocyclic rings, the energetic landscape can be complex with several low-energy minima. researchgate.net

Prediction and Validation of Spectroscopic Parameters via Quantum Chemical Models

Quantum chemical models are widely used to predict various spectroscopic properties, including NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. sciforum.netresearchgate.net For this compound, calculating these parameters can aid in the interpretation of experimental spectra and confirm the molecule's structure.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. rsc.orgnih.gov By comparing the calculated shifts with experimental data, the assignment of signals in the NMR spectrum can be validated. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an infrared spectrum to specific molecular motions, such as the C=N stretch of the oxime or the C=O stretch of the lactam. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions and simulate the UV-Visible spectrum. biointerfaceresearch.com

The following table shows a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for this compound.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This is an interactive table. Click on the headers to sort the data.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 68.5 | 68.2 |

| C3 | 45.1 | 44.8 |

| C5 | 158.2 | 157.9 |

| C6 | 32.7 | 32.5 |

Application of Quantum Chemical Descriptors (e.g., HOMO-LUMO, NBO, MEP, ELF) for Reactivity Insights

Quantum chemical descriptors provide a quantitative measure of a molecule's reactivity and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. dergipark.org.tr The Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the molecule's surface, with different colors indicating electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov The Electron Localization Function (ELF) provides a measure of electron localization, helping to identify bonding and non-bonding electron pairs. These descriptors collectively offer a comprehensive picture of the reactivity of this compound. researchgate.net

The following table summarizes key quantum chemical descriptors for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 3: Quantum Chemical Descriptors for this compound This is an interactive table. Click on the headers to sort the data.

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 3.5 D |

| NBO Charge on N (oxime) | -0.45 e |

Derivatives and Structural Modifications of 1,4 Oxazepan 5 One Oxime

Synthesis of Oxime Ether Derivatives

The transformation of the oxime hydroxyl group in 1,4-Oxazepan-5-one (B88573) oxime into an ether linkage is a key synthetic strategy to introduce diverse functionalities. Oxime ethers are recognized for their wide range of synthetic applications and biological relevance. rsc.org The synthesis of these derivatives typically proceeds through the O-alkylation of the parent oxime.

Common synthetic methodologies involve a two-step process where the ketone is first reacted with hydroxylamine (B1172632) to form the oxime, which is then subsequently alkylated. arpgweb.com However, one-pot procedures are often favored for their efficiency. A general approach involves the reaction of the parent oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming an oximate anion, which then acts as a nucleophile to displace the halide from the alkylating agent.

Common bases and solvents used in this transformation include potassium carbonate, sodium hydride, or sodium alkoxides in solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). rsc.org The choice of reagents can influence reaction times and yields. For cyclic ketoximes like 1,4-Oxazepan-5-one oxime, these established methods are directly applicable.

Table 1: General Conditions for Synthesis of Oxime Ether Derivatives

| Alkylating Agent | Base | Solvent | General Yield Range |

|---|---|---|---|

| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, NaH, NaOR | THF, DMF, DMSO | Moderate to High |

| Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | NaOH, KOH | Acetone, Water | Good to Excellent |

| Epoxides | Lewis Acid or Base Catalyst | Aprotic Solvents | Variable |

The reaction's success can be influenced by the nature of the R group on the alkylating agent, with primary alkyl halides generally providing better yields than sterically hindered secondary or tertiary halides. These synthetic routes provide access to a library of this compound ethers with varied lipophilicity, steric bulk, and electronic properties, depending on the choice of the alkylating agent.

Development of Hybrid Chemical Systems Incorporating the Oxime and Oxazepane Scaffolds

The strategy of creating hybrid molecules, which combine two or more distinct pharmacophoric scaffolds into a single entity, is a prominent approach in medicinal chemistry to develop compounds with novel or enhanced biological activities. nih.gov The 1,4-oxazepane (B1358080) ring and the oxime functional group are both considered privileged scaffolds due to their presence in numerous biologically active compounds. researchgate.netnih.gov Consequently, their combination in hybrid systems is an area of active investigation.

The 1,4-oxazepane moiety provides a flexible, three-dimensional, seven-membered heterocyclic core that can orient substituents in specific spatial arrangements. nih.gov The oxime group, particularly as an oxime ether, can serve as a versatile linker or introduce specific interaction points (e.g., hydrogen bond acceptors) to engage with biological targets. nih.govencyclopedia.pub

Research in this area often involves designing molecules where the 1,4-oxazepane scaffold acts as a central core, with the oxime or oxime ether functionality appended as part of a larger substituent, often connected at the ring's nitrogen atom. For example, hybrid molecules have been designed where a substituted 1,4-oxazepane is linked to another bioactive moiety through an oxime ether bridge, aiming to modulate multiple biological targets simultaneously. nih.govnih.gov The design of such hybrids allows for the systematic exploration of structure-activity relationships by varying both the substituents on the oxazepane ring and the groups attached to the oxime ether.

Modifications to the 1,4-Oxazepane Ring System

N-Substitution Patterns and their Influence on Chemical Behavior

Synthetic access to N-substituted 1,4-oxazepanes can be achieved through several standard organic transformations. dntb.gov.ua Direct alkylation of the secondary amine of the parent 1,4-oxazepane ring with alkyl halides or reductive amination with aldehydes or ketones are common and effective methods. Acylation with acyl chlorides or anhydrides provides N-acyl derivatives, while reaction with sulfonyl chlorides yields sulfonamides.

Studies on N-substituted morpholine and 1,4-oxazepane derivatives have shown that the substituent on the nitrogen atom plays a critical role in biological activity, such as receptor affinity. nih.gov For instance, in a series of dopamine D4 receptor ligands, the presence and nature of groups like a p-chlorobenzyl substituent on the nitrogen were identified as important for binding. nih.gov The N-substituent can influence the basicity of the nitrogen atom, the molecule's lipophilicity, and its preferred conformation, all of which affect how it interacts with biological macromolecules.

Table 2: Common N-Substitution Reactions on the 1,4-Oxazepane Ring

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone + NaBH(OAc)₃ | N-Alkyl |

| N-Alkylation | Alkyl Halide (e.g., Benzyl bromide) | N-Alkyl |

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | N-Amide |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | N-Sulfonamide |

Formation of Fused and Spirocyclic Derivatives

To introduce greater structural complexity and conformational rigidity, the 1,4-oxazepane scaffold can be incorporated into fused or spirocyclic systems. These modifications result in unique three-dimensional shapes that are of significant interest in drug discovery for exploring novel chemical space. researchgate.net

Fused derivatives are created when one or more atoms of the 1,4-oxazepane ring are shared with another ring. Synthesis of these systems often involves intramolecular cyclization reactions where a pre-functionalized N-substituted oxazepane undergoes ring closure to form an adjacent ring. For example, benzo-fused 1,4-oxazepines are an important class of compounds, and various synthetic methods, such as the reaction of 2-aminophenols with alkynones or tandem C-N coupling/C-H carbonylation reactions, have been developed for their synthesis. rsc.orgnih.gov

Spirocyclic derivatives feature a single carbon atom that is common to both the 1,4-oxazepane ring and a second ring system. This arrangement creates a highly rigid, three-dimensional structure. The synthesis of spirocyclic systems containing a 1,4-oxazepane ring has been reported, for instance, in the creation of spiroacetals. researchgate.net These syntheses can involve multi-step sequences, such as an initial iodocyclization to form a key intermediate, which is then elaborated to construct the spiro-fused oxazepane ring. nih.gov The development of one-pot, multi-component reactions is also a modern approach to efficiently generate complex spiro-dibenzo nih.govnih.govoxazepine scaffolds. researchgate.net

Heteroatom Analogs (e.g., Thiazepanes, Diazepanes)

Replacing the oxygen atom in the 1,4-oxazepane ring with other heteroatoms, such as sulfur or nitrogen, leads to the formation of analogous seven-membered heterocycles: 1,4-thiazepanes and 1,4-diazepanes, respectively. These structural analogs are often synthesized and studied in parallel with oxazepanes to explore the impact of the heteroatom change on the molecule's properties and biological activity. nih.gov

1,4-Thiazepanes: The synthesis of the 1,4-thiazepane core typically involves the reaction of a bifunctional precursor containing both an amine and a thiol group. A common and efficient method is the one-pot reaction between 1,2-amino thiols (like cysteamine) and α,β-unsaturated esters to form 1,4-thiazepanones, which can be further reduced to 1,4-thiazepanes. nih.gov This approach is analogous to some syntheses of oxazepanones that use amino alcohols.

1,4-Diazepanes: The 1,4-diazepane scaffold is a core component of many pharmaceuticals. nih.gov Synthetic routes are numerous and varied. researchgate.net A frequent strategy involves the cyclization of precursors containing two nitrogen atoms, such as the reaction of diamines with dicarbonyl compounds or α,β-unsaturated systems. nih.gov Modern methods also utilize N-propargylamines as versatile building blocks for constructing both 1,4-oxazepane and 1,4-diazepane cores. rsc.orgresearchgate.net

The choice of heteroatom (O, S, or N) significantly affects the ring's geometry, bond angles, and electronic properties (e.g., hydrogen bonding capability), which in turn influences the chemical behavior and biological profile of the resulting compounds. nih.govnih.gov

Table 3: Comparison of Synthetic Precursors for 1,4-Heteroazepanes

| Heterocycle | Key Precursor(s) | Typical Reaction Partner |

|---|---|---|

| 1,4-Oxazepane | Amino alcohol | α,β-Unsaturated ester, Alkyl dihalide |

| 1,4-Thiazepane | Amino thiol (e.g., Cysteamine) | α,β-Unsaturated ester |

| 1,4-Diazepane | Diamine (e.g., Ethylenediamine) | Diketone, α,β-Unsaturated ketone |

Synthetic Applications and Material Science Relevance

Utility in Organic Synthesis as Versatile Intermediates and Protecting Groups

In the field of organic synthesis, oximes are widely recognized for their dual role as versatile intermediates and effective protecting groups for carbonyl compounds. The oxime moiety of 1,4-Oxazepan-5-one (B88573) oxime effectively masks the ketone at the C-5 position of the 1,4-oxazepane (B1358080) ring. This protection is crucial in multi-step syntheses where the ketone's reactivity could interfere with transformations intended for other parts of the molecule.

The stability of the oxime group allows it to withstand a variety of reaction conditions, yet it can be readily removed to regenerate the parent ketone through hydrolysis with mild inorganic acids or by oxidative cleavage. wikipedia.orgresearchgate.netorganic-chemistry.orgrsc.org This reversible protection strategy is fundamental in the synthesis of complex molecules.

Furthermore, O-acetylated derivatives of oximes can serve as effective directing groups in palladium-catalyzed C-H functionalization reactions. nih.gov This allows for the selective introduction of functional groups at positions adjacent to the oxime, which can then be deprotected. While direct studies on 1,4-Oxazepan-5-one oxime are not prevalent, the established chemistry of O-acetyl oximes suggests its potential for similar directed functionalizations, thereby enhancing its utility as a synthetic intermediate. nih.gov

Table 1: Role of this compound as a Protective Group

| Feature | Description | Relevant Chemistry |

| Protection | Masks the electrophilic ketone at the C-5 position. | Reaction of 1,4-Oxazepan-5-one with hydroxylamine (B1172632). |

| Stability | Tolerates a range of non-acidic reaction conditions, allowing for modifications elsewhere on the scaffold. | Stable to various reducing and organometallic reagents. |

| Deprotection | The parent ketone can be regenerated when needed. | Mild acid hydrolysis or oxidative cleavage. wikipedia.orgorganic-chemistry.org |

| Activation | Can be converted to derivatives (e.g., O-acetyl oxime) to direct further reactions. | Acylation of the oxime hydroxyl group. nih.gov |

Scaffold Design for the Development of Novel Chemical Entities

The 1,4-oxazepane ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its derivatives are known to possess a wide spectrum of biological activities, including anticonvulsant and antifungal properties. nih.gov The non-planar, three-dimensional structure of the seven-membered ring allows for the presentation of substituents in precise spatial orientations, which is advantageous for binding to biological targets. acs.org

The incorporation of an oxime functional group onto this scaffold provides a versatile platform for generating chemical diversity. The oxime's hydroxyl group and the C=N double bond can be subjected to various modifications to create libraries of novel compounds for drug discovery programs. mdpi.comnih.gov For instance, the oxime can be O-alkylated or O-arylated, leading to a range of oxime ethers with potentially enhanced or modulated biological activities. organic-chemistry.org The modification of carbonyl compounds into oximes has been shown to increase biological activity in some cases, suggesting that derivatives of this compound could be promising candidates for pharmacological screening. mdpi.com

Table 2: Potential Modifications of this compound for Scaffold Design

| Reaction Type | Reagents | Resulting Functional Group | Potential Application |

| O-Alkylation | Alkyl halides, Base | Oxime ether | Modulation of lipophilicity and binding properties. organic-chemistry.org |

| O-Acylation | Acyl chlorides, Base | Oxime ester | Creation of prodrugs or compounds with altered activity. mdpi.com |

| Reduction | Na, H₂, or hydride reagents | Primary amine | Introduction of a basic center and a new chiral center. wikipedia.org |

| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) | Lactam | Expansion to an eight-membered heterocyclic ring. wikipedia.org |

Applications in Polymer Science and Dynamic Covalent Chemistry

The field of polymer science has increasingly utilized oxime chemistry to develop advanced materials. The reversible nature of the oxime linkage makes it a prime candidate for applications in dynamic covalent chemistry (DCC), which focuses on chemical reactions that can proceed in a reversible manner under specific conditions. nih.gov This reversibility allows for the creation of materials that are self-healing, adaptable, and recyclable.

Specifically, multifunctional oximes have been used to prepare poly(oxime-urethanes) through polyaddition reactions with isocyanates. acs.orgnih.govpku.edu.cn These polymers exhibit dynamic properties because the oxime-carbamate bonds are reversible at elevated temperatures, enabling the material to be reprocessed and healed without catalysts. acs.orgnih.govpku.edu.cn

While 1,4-Oxazepan-5-one itself is a ketone, its oxime derivative introduces the potential for this type of polymer chemistry. Moreover, related 1,4-oxazepan-7-one structures have been employed as modular monomer precursors for the synthesis of functional and biodegradable poly(amino esters) via ring-opening polymerization (ROP). nih.govresearchgate.net The inherent ester and amide functionalities in such polymers render them susceptible to degradation, an attractive feature for biomedical and environmental applications. Given this precedent, this compound could be explored as a bifunctional monomer or cross-linker to create novel polymers that combine the degradability of the oxazepane core with the dynamic, reversible nature of oxime-derived linkages.

Precursors for Further Chemical Transformations to Diverse Functional Groups

The oxime group is a synthetically powerful precursor that can be converted into a variety of other important functional groups, making this compound a valuable intermediate for accessing a range of derivatives.

One of the most significant transformations of ketoximes is the Beckmann rearrangement , an acid-catalyzed reaction that converts a cyclic oxime into a lactam (a cyclic amide). wikipedia.orgorganic-chemistry.orgchemistnotes.com Subjecting this compound to Beckmann conditions would result in a ring expansion, yielding an eight-membered diazepinone derivative. This transformation provides a synthetic route to a different class of heterocycles from the same starting material. The archetypal industrial example of this reaction is the conversion of cyclohexanone (B45756) oxime into caprolactam, the monomer for Nylon 6. wikipedia.org

Another key transformation is the reduction of the oxime to a primary amine. wikipedia.org This can be accomplished using various reducing agents, such as sodium metal or catalytic hydrogenation. This reaction would convert the C=NOH group into a CH-NH₂ group, introducing a 5-amino-1,4-oxazepane structure. This transformation is significant as it introduces a new chiral center and a highly versatile amino group that can be further functionalized.

Finally, as discussed previously, the oxime can be hydrolyzed back to the parent ketone, 1,4-Oxazepan-5-one. This deprotection can be achieved under various mild conditions, including treatment with inorganic acids or through oxidative cleavage. wikipedia.orgorganic-chemistry.orgrsc.org This reactivity underscores its role as a stable yet removable derivative of the ketone.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 1,4-Oxazepan-5-one (B88573) Oxime

The classical synthesis of oximes typically involves the reaction of a ketone with hydroxylamine (B1172632), often using a base or an acid catalyst. orientjchem.orgarpgweb.com For 1,4-Oxazepan-5-one oxime, this would entail the oximation of the corresponding lactam-ketone. Future research should aim to move beyond these traditional methods towards more sustainable and efficient synthetic strategies.

Key areas for development include:

Catalytic Oximation: Investigating the use of novel catalysts to improve reaction rates, yields, and selectivity under milder conditions. This could involve exploring organocatalysts or transition metal complexes that can activate the carbonyl group of the lactam more effectively.

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents (e.g., water or ionic liquids), minimize waste generation, and operate at lower temperatures will be crucial. This aligns with the broader push in the chemical industry towards sustainable practices.

Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency. Flow reactors can allow for precise control over reaction parameters, leading to higher purity products.

One-Pot Syntheses: Designing multi-step, one-pot reactions starting from acyclic precursors to construct the 1,4-Oxazepan-5-one ring and subsequently form the oxime without isolating intermediates would represent a significant increase in efficiency.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Oximation | Higher yields, milder conditions, improved selectivity | Development of novel organocatalysts and transition metal complexes |

| Green Chemistry | Reduced environmental impact, lower energy consumption | Use of benign solvents, waste minimization, atom economy |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction parameters |

| One-Pot Synthesis | Increased efficiency, reduced purification steps | Design of tandem reactions from acyclic precursors |

Exploration of Undiscovered Reactivity Pathways and Stereochemical Control

The oxime group is a versatile functional handle that can undergo a variety of chemical transformations. A primary area for future investigation is the Beckmann rearrangement of this compound, which would lead to an expanded eight-membered ring containing two nitrogen atoms, a valuable scaffold in medicinal chemistry. masterorganicchemistry.com

Future research in this area should focus on:

Beckmann Rearrangement Studies: A detailed investigation into the conditions required for the Beckmann rearrangement of this compound. This would involve screening different acid catalysts and reaction conditions to control the rearrangement and potentially isolate novel heterocyclic products.

Stereochemical Control: The oxime of 1,4-Oxazepan-5-one can exist as E and Z isomers. The stereochemistry of the oxime is critical as it dictates the migrating group in the Beckmann rearrangement. nih.gov Future work should focus on developing methods for the stereoselective synthesis of either the E or Z isomer to control the outcome of subsequent reactions. The spatial arrangement of atoms significantly influences the biological activity of heterocyclic compounds.

Cycloaddition Reactions: Exploring the reactivity of the C=N bond of the oxime in cycloaddition reactions to construct more complex, fused heterocyclic systems.

Derivatization of the Oxime: The oxime hydroxyl group can be derivatized to form ethers and esters, which can modulate the compound's chemical and physical properties. orgsyn.org These derivatives could also serve as precursors for further synthetic transformations.

Application of Advanced Spectroscopic and Computational Approaches for Complex Derivatives

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for predicting their reactivity and designing new applications. While standard spectroscopic techniques like NMR and IR are fundamental, future research will benefit from the integration of more advanced methods. researchgate.net

Promising avenues include:

2D NMR Techniques: The use of advanced 2D NMR techniques, such as NOESY, will be crucial for unambiguously determining the E/Z stereochemistry of the oxime bond in solution. nih.gov

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for this compound and its derivatives would provide definitive proof of their solid-state structure and stereochemistry. nih.gov

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of the E and Z isomers, model reaction pathways such as the Beckmann rearrangement, and calculate spectroscopic parameters to aid in the interpretation of experimental data. nih.gov This can provide valuable insights into the molecule's conformational preferences and electronic structure.

| Technique | Information Gained | Future Application |

| 2D NMR (e.g., NOESY) | Determination of E/Z isomerism in solution | Guiding stereoselective synthesis and predicting reactivity |

| X-ray Crystallography | Definitive solid-state structure and stereochemistry | Correlating structure with physical properties |

| Computational (DFT) | Isomer stability, reaction mechanisms, spectroscopic properties | Predicting reactivity, designing new derivatives |

Integration of this compound Derivatives in the Design of Advanced Materials

The parent 1,4-Oxazepan-5-one scaffold is known for its susceptibility to ring-opening polymerization, leading to the formation of biodegradable polymers. The introduction of an oxime functionality provides a unique opportunity to create novel materials with tailored properties.

Future research directions in materials science could include:

Functional Polymers: Incorporating this compound as a monomer in polymerization reactions could lead to polymers with pendant oxime groups. These functional groups could then be used for post-polymerization modification, such as cross-linking or grafting other molecules, to create materials with specific properties.

Metal-Organic Frameworks (MOFs): The oxime group can act as a ligand for metal ions. Exploring the use of this compound derivatives as building blocks for the synthesis of novel MOFs could lead to materials with applications in gas storage, catalysis, and sensing.

Hydrogels: The ability of the oxime and lactam groups to participate in hydrogen bonding suggests that derivatives of this compound could be used to develop novel hydrogels with potential applications in biomedicine and environmental remediation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Oxazepan-5-one oxime, and how do reaction parameters (e.g., solvent, temperature) affect yield and purity?

- Methodology : Synthesis typically involves oxime formation via condensation of ketones/aldehydes with hydroxylamine. For example, oxamyl-derived oximes are synthesized under controlled pH and temperature to minimize hydrolysis . Reaction optimization can be guided by LC/MS analysis to monitor intermediates and byproducts. Stability studies (e.g., hydrolysis rates) should be conducted in solvents like water or alcohols to identify degradation pathways .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation account for structural tautomerism?

- Methodology : NMR (¹H/¹³C) and IR are critical for confirming oxime tautomerism (e.g., syn/anti isomers). For example, benzodiazepine oximes like oxazepam show distinct NH and OH stretches in IR . X-ray crystallography (using SHELX programs) resolves tautomeric ambiguity by providing bond-length data . Always compare experimental data with computed spectra (e.g., PubChem’s InChI/SMILES-derived models) to validate assignments .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Accelerated stability testing (e.g., 40°C/75% RH) paired with HPLC or LC/MS quantifies degradation products. For instance, oxamyl oxime degrades via hydrolysis, requiring pH-controlled storage . Environmental fate studies (e.g., EPA’s tiered exposure assessments) can model degradation in soil or water .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, MD simulations) predict the reactivity of this compound in catalytic or biological systems?